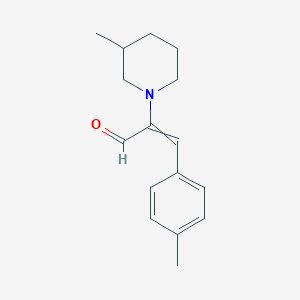
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal is an organic compound that belongs to the class of aldehydes. This compound features a piperidine ring substituted with a methyl group and a phenyl ring substituted with a methyl group. The presence of the aldehyde functional group makes it reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with 3-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propanoic acid.
Reduction: 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propan-1-ol.
Substitution: 4-Nitro-3-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal.
Scientific Research Applications
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with receptors in the body, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propan-1-ol: A reduced form of the compound with an alcohol functional group.
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propanoic acid: An oxidized form of the compound with a carboxylic acid functional group.
4-Methylbenzaldehyde: A precursor used in the synthesis of the compound.
Uniqueness
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal is unique due to its specific combination of functional groups and structural features. The presence of both the piperidine ring and the aldehyde group allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
560103-02-8 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal |
InChI |
InChI=1S/C16H21NO/c1-13-5-7-15(8-6-13)10-16(12-18)17-9-3-4-14(2)11-17/h5-8,10,12,14H,3-4,9,11H2,1-2H3 |
InChI Key |
WTRCQIDNBYBCQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=CC2=CC=C(C=C2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
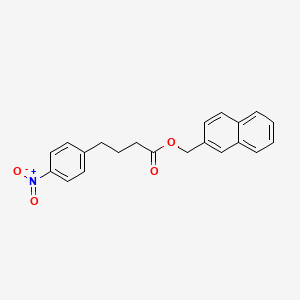
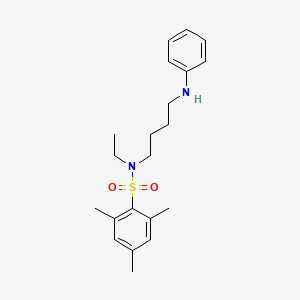

![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
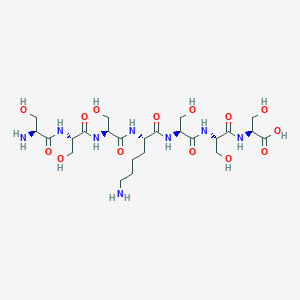
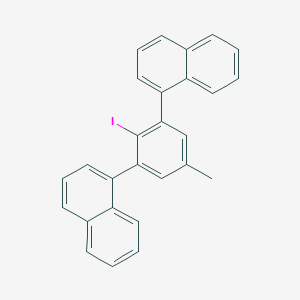
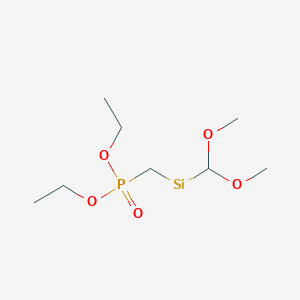
![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
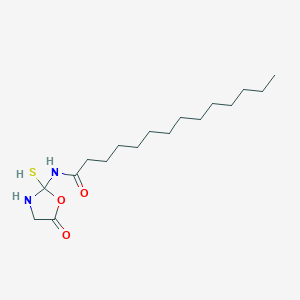
![Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate](/img/structure/B14214992.png)
